molecular formula C25H21NO4S B2501672 3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE CAS No. 866895-76-3

3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE

Cat. No.: B2501672
CAS No.: 866895-76-3
M. Wt: 431.51
InChI Key: WNQOYHZRSMRTPD-UHFFFAOYSA-N
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Description

3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzoyl group, an ethoxybenzenesulfonyl group, and a methyl group attached to the quinoline core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The ethoxybenzenesulfonyl group is introduced through sulfonylation, where the quinoline derivative is reacted with ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Methylation: The methyl group can be introduced via methylation using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, pyridine, and dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Aminoquinoline or thioquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE: Similar structure with a fluorine atom instead of a methyl group.

    3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-ETHYLQUINOLINE: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound provides distinct properties that can be leveraged in various scientific research applications.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c1-3-30-19-10-12-20(13-11-19)31(28,29)25-21-15-17(2)9-14-23(21)26-16-22(25)24(27)18-7-5-4-6-8-18/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQOYHZRSMRTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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